
2-(2-Naphthyl)acetamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-yl)acetimidamide hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is known for its unique structure, which includes a naphthalene ring attached to an acetamidine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)acetimidamide hydrochloride typically involves the reaction of 2-naphthylacetonitrile with ammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(Naphthalen-2-yl)acetimidamide hydrochloride may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-2-yl)acetimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylacetamide derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include naphthylacetamide derivatives, amine derivatives, and various substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-yl)acetimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-2-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalen-2-yl-acetamidine: Similar structure but lacks the hydrochloride group.
N-isopropyl-2-(naphthalen-2-yl)acetimidamide hydrochloride: Contains an additional isopropyl group, which may alter its chemical and biological properties.
Uniqueness
2-(Naphthalen-2-yl)acetimidamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
30235-40-6 |
|---|---|
Fórmula molecular |
C12H13ClN2 |
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylethanimidamide;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H3,13,14);1H |
Clave InChI |
FPJKHRYOOKUFHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


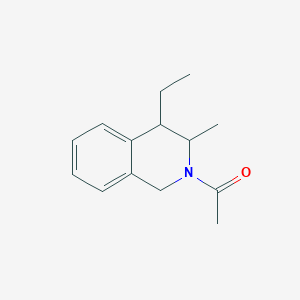



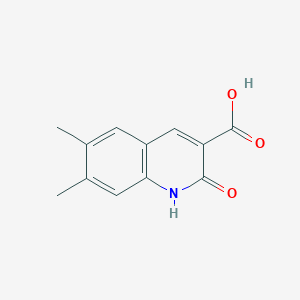
![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)
![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)

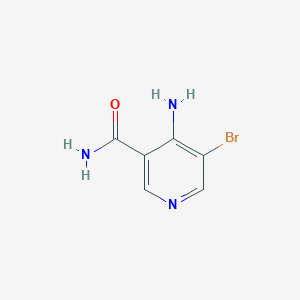
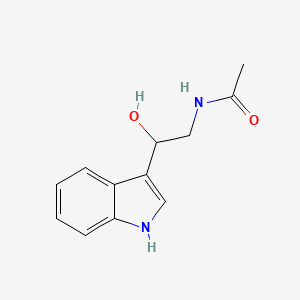
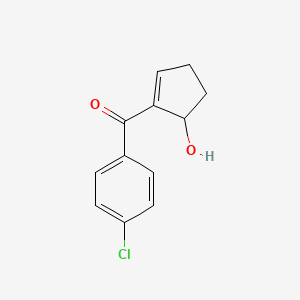
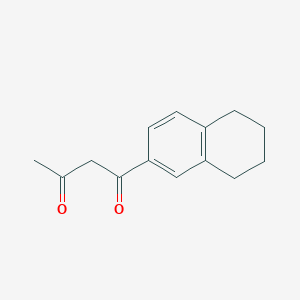

![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11885951.png)
